molecular formula C11H13Br2N3O B8452186 1-(3,5-Dibromopyridin-4-yl)piperidine-4-carboxamide

1-(3,5-Dibromopyridin-4-yl)piperidine-4-carboxamide

Cat. No. B8452186
M. Wt: 363.05 g/mol
InChI Key: OYZYBFDHGXEDEP-UHFFFAOYSA-N
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Patent
US08778925B2

Procedure details

General procedure C was followed using 3,5-dibromo-4-chloropyridine 18 (50 mg, 0.18 mmol), isonipecotamide (24 mg, 0.18 mmol), NMP (2 mL) and triethylamine (51 μL, 0.37 mmol). The crude product was purified by preparative tlc on silica gel (CH2Cl2, MeOH, 9:1) to furnish the title compound as a pale yellow solid (29 mg, 43%), m.p. 158-160° C.; umax (CHCl3)/cm−1 3053, 2985, 1687, 1591; m/z (ESI) C11H14Br2N3O requires 361.9498 found [M+H]+ 361.9500.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
51 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1Cl.[NH:10]1[CH2:18][CH2:17][CH:13]([C:14]([NH2:16])=[O:15])[CH2:12][CH2:11]1.C(N(CC)CC)C>CN1C(=O)CCC1>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[N:10]1[CH2:18][CH2:17][CH:13]([C:14]([NH2:16])=[O:15])[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1Cl)Br
Step Two
Name
Quantity
24 mg
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Step Three
Name
Quantity
51 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative tlc on silica gel (CH2Cl2, MeOH, 9:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1N1CCC(CC1)C(=O)N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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